
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3-thiazole, phenylacetic acid, and 1H-tetrazole. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole and phenyl-tetrazole intermediates, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用机制
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)-3-(1H-tetrazol-1-yl)propanamide: Similar in structure but with an isoxazole ring instead of a thiazole ring.
N-(3H-Benzimidazol-5-yl)-2-(tetrazol-1-yl)acetamide: Contains a benzimidazole ring and an acetamide group, differing in both ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of the thiazole, phenyl, and tetrazole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C14H14N6OS |
|---|---|
分子量 |
314.37 g/mol |
IUPAC 名称 |
(2S)-N-(5-methyl-1,3-thiazol-2-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14N6OS/c1-10-8-15-14(22-10)17-13(21)12(20-9-16-18-19-20)7-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3,(H,15,17,21)/t12-/m0/s1 |
InChI 键 |
MSIGSDCPQQEYQC-LBPRGKRZSA-N |
手性 SMILES |
CC1=CN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
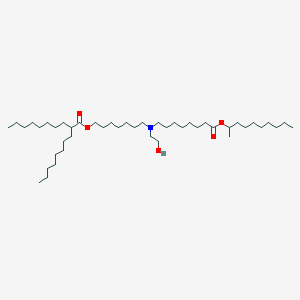

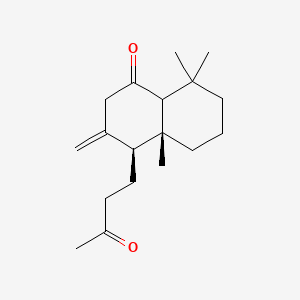
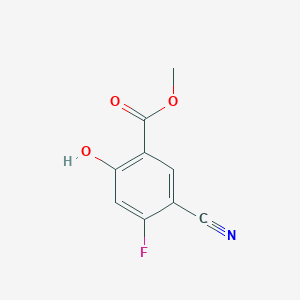
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
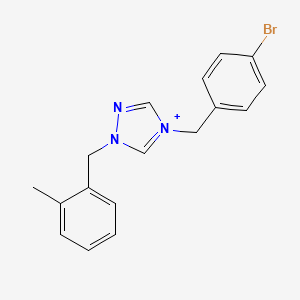
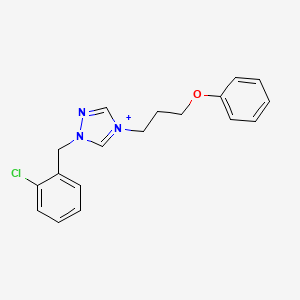
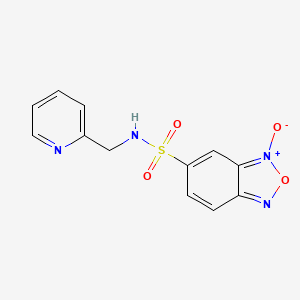
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
